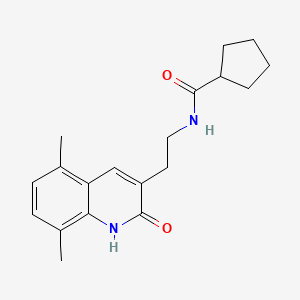

N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide

説明

特性

IUPAC Name |

N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-12-7-8-13(2)17-16(12)11-15(19(23)21-17)9-10-20-18(22)14-5-3-4-6-14/h7-8,11,14H,3-6,9-10H2,1-2H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQPBREXMEGSXTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The quinoline core can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can be performed to convert the quinoline to its corresponding hydroquinoline.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) and strong bases (e.g., sodium hydroxide) are employed.

Major Products Formed:

Oxidation: Quinone derivatives

Reduction: Hydroquinoline derivatives

Substitution: Halogenated quinolines and substituted quinolines

科学的研究の応用

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive compound with antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for treating infections and cancer. Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism by which N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Research Findings and Data Gaps

- Available Data : Physicochemical properties (melting points, yields) and structural details for analogues are well-documented in , and 5.

- Unresolved Questions : Target compound’s solubility, stability, and bioactivity remain uncharacterized in the provided evidence. Comparative crystallographic studies (e.g., using SHELX or ORTEP-3 ) could elucidate conformational differences between cyclopentane and cyclopropane carboxamides.

Q & A

Q. What synthetic routes are recommended for the preparation of N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)cyclopentanecarboxamide, and how can purity be optimized?

Methodological Answer: A multi-step synthesis is typically employed, starting with the functionalization of the quinolinone core. For example:

Quinolinone Synthesis: Condensation of 5,8-dimethyl-1,2-dihydroquinolin-2-one with a suitable ethylating agent (e.g., bromoethyl cyclopentanecarboxamide) under basic conditions.

Amide Coupling: Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the cyclopentanecarboxamide moiety.

Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Purity (>95%) is confirmed via HPLC (C18 column, 1.0 mL/min flow rate, UV detection at 254 nm) and NMR (comparison of integration ratios for methyl and amide protons) .

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer:

- Spectroscopic Analysis:

- 1H/13C NMR: Confirm the presence of key groups: quinolinone aromatic protons (δ 6.8–7.5 ppm), cyclopentane methylene protons (δ 1.5–2.2 ppm), and amide NH (δ 8.0–8.5 ppm).

- HRMS: Match experimental molecular ion ([M+H]+) to theoretical mass (C21H25N2O2: 337.1917).

- X-ray Crystallography: Resolve ambiguities in stereochemistry or conformational isomerism by growing single crystals in DMSO/hexane mixtures .

Advanced Research Questions

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

- In Silico Modeling:

- LogP Calculation: Use software like Schrödinger’s QikProp to estimate lipophilicity (predicted LogP ~2.8), critical for blood-brain barrier penetration.

- Metabolic Stability: Apply CYP450 isoform docking (e.g., AutoDock Vina) to assess susceptibility to hepatic metabolism.

- ADME Profiling: Combine molecular dynamics simulations (e.g., GROMACS) with experimental Caco-2 cell permeability assays to validate absorption predictions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Experimental Replication: Standardize assay conditions (e.g., ATP concentration in kinase assays, cell passage number in cytotoxicity studies).

- Data Normalization: Use internal controls (e.g., staurosporine for apoptosis assays) and report IC50 values with 95% confidence intervals.

- Orthogonal Validation: Cross-verify results with alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. What strategies are recommended for studying the compound’s interaction with protein targets?

Methodological Answer:

- Biophysical Assays:

- Surface Plasmon Resonance (SPR): Immobilize the target protein (e.g., kinase domain) on a CM5 chip and measure binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC): Quantify enthalpy/entropy changes during ligand binding.

- Structural Biology: Co-crystallize the compound with its target and resolve the structure at ≤2.0 Å resolution to identify critical hydrogen bonds or hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。